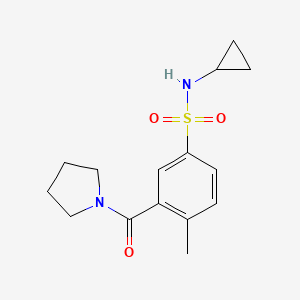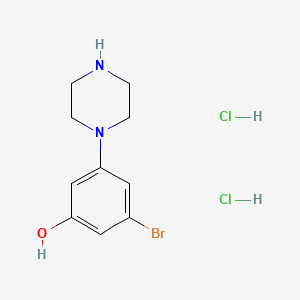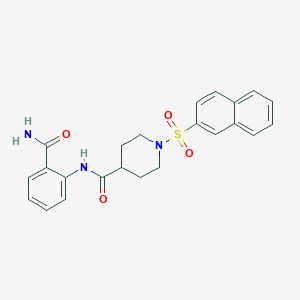
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key mediator of cytokine signaling, and its inhibition has been shown to have therapeutic effects in a variety of autoimmune and inflammatory diseases.
Wirkmechanismus
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide inhibits JAK3, which is a key mediator of cytokine signaling. By inhibiting JAK3, N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide reduces the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21).
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the reduction of inflammation and the suppression of the immune response. It has also been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide for lab experiments is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, one limitation of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of interest is the development of more selective JAK3 inhibitors that can minimize off-target effects. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide in other diseases, such as multiple sclerosis and systemic lupus erythematosus. Additionally, further research is needed to fully understand the mechanisms of action of N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide and its effects on various biological processes.
Synthesemethoden
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide is a synthetic compound that can be prepared through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine to form N-cyclopropyl-4-methylbenzenesulfonamide, which is then reacted with pyrrolidine-1-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in organ transplantation to prevent graft rejection.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-4-7-13(21(19,20)16-12-5-6-12)10-14(11)15(18)17-8-2-3-9-17/h4,7,10,12,16H,2-3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRNRIWEYENLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)


![(5-chloro-1-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7456104.png)
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![1-(4-ethoxyphenyl)-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B7456153.png)
